molecular formula C20H24ClN3O3S B2552564 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 897613-12-6

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2552564
CAS No.: 897613-12-6
M. Wt: 421.94
InChI Key: HUYAQZKZDOGQLE-UHFFFAOYSA-N
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Description

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a sulfonylethyl chain linked to a phenylacetamide moiety. This structure combines a sulfonyl bridge, aromatic substituents, and a secondary acetamide, making it a candidate for diverse pharmacological applications. Its design shares motifs with antipsychotics, anticonvulsants, and kinase inhibitors, where piperazine and sulfonyl groups are common pharmacophores .

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-7-4-8-19(16-18)23-10-12-24(13-11-23)28(26,27)14-9-22-20(25)15-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYAQZKZDOGQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

Neurological Research

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has shown promise in treating neurological disorders due to its interaction with neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds with similar structures exhibit high affinities for dopamine D4 receptors, which are implicated in various neurological conditions .

Anticonvulsant Activity

A study focused on derivatives of N-(2-(4-phenylpiperazin-1-yl)acetamide found that modifications to the piperazine structure can enhance anticonvulsant activity. This suggests that this compound may also have potential as an anticonvulsant agent .

Antimicrobial Properties

The sulfonamide group in this compound has been linked to various biological activities, including antimicrobial effects. In studies involving similar piperazine derivatives, significant antibacterial and antifungal activities were observed, indicating that this compound could be explored for its potential as an antimicrobial agent .

Industrial Applications

In the pharmaceutical industry, compounds like this compound are valuable for drug development due to their unique structures and biological activities. They can serve as intermediates in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and infections .

Case Study 1: Anticonvulsant Activity

A study synthesized a series of N-substituted phenylacetamides and evaluated their anticonvulsant activity in animal models. The findings suggested that certain modifications to the piperazine moiety significantly enhanced their efficacy against seizures, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Antimicrobial Screening

Research on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against various pathogens. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy and provided insights into possible applications in treating infections .

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, such as anti-inflammatory or analgesic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Structural Differences :
    • Piperazine Substituent : The target compound has a 3-chlorophenyl group on the piperazine nitrogen, whereas this analog features a 4-methylbenzenesulfonyl group .
    • Acetamide Arm : The target’s acetamide is attached to a phenyl group, while this compound links to a 4-fluorophenyl group.
  • The fluorophenyl moiety in the analog could influence metabolic stability due to fluorine’s electronegativity .

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-Fluorophenyl)acetamide ()

  • Structural Differences :
    • Sulfonyl Bridge : The target compound includes a sulfonylethyl bridge (‑SO₂‑CH₂‑CH₂‑) between the piperazine and acetamide, absent in this analog .
  • The ethyl spacer may confer conformational flexibility, affecting binding kinetics at target receptors .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()

  • Structural Differences :
    • Core Structure : The target compound uses a piperazine ring, while this molecule has a nitro-substituted benzene and methylsulfonyl group .
    • Acetamide Linkage : Both share an acetamide group, but the target’s acetamide is part of a larger piperazine-sulfonyl-ethyl chain.

N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide ()

  • Structural Differences :
    • Heterocycle : This compound replaces the piperazine with a morpholine ring and incorporates a thiazole core .
  • Implications :
    • The thiazole ring may enhance π-π stacking interactions, while morpholine’s oxygen atom could alter hydrogen-bonding profiles compared to the target’s piperazine .

Molecular Interactions and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~452 g/mol (estimated) 347.81 g/mol 347.81 g/mol
Key Functional Groups Piperazine, sulfonyl, phenylacetamide Piperazine, sulfonyl, fluorophenyl Piperazine, chlorophenyl, acetamide
Polarity High (due to sulfonyl) Moderate Low (no sulfonyl bridge)
Potential Bioactivity Kinase inhibition, CNS targets Antipsychotic (analog-based) Dopamine receptor modulation

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, a sulfonamide group, and an acetamide moiety. The chemical formula is C22H28ClN3O3SC_{22}H_{28}ClN_3O_3S with a molecular weight of approximately 450.0 g/mol. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS).

The compound's mechanism of action is primarily attributed to its ability to interact with neurotransmitter receptors in the CNS. The piperazine ring is known to modulate neurotransmitter activity, while the sulfonamide group enhances binding affinity to these receptors. The benzamide moiety contributes to the compound's stability and bioavailability, making it a suitable candidate for pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing piperazine rings can inhibit bacterial growth effectively. In vitro evaluations demonstrated that certain derivatives displayed antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

CompoundActivityStandard Comparison
Compound 5AnticancerLower than 5-fluorouracil
Compound 3AntimicrobialComparable to ciprofloxacin

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, MTT assays have indicated that certain derivatives show promising anticancer activity against specific cancer cell lines, although they are less potent than established chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The IC50 values for some derivatives were significantly lower than standard inhibitors, indicating strong potential for therapeutic applications .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study demonstrated that synthesized piperazine derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the structure influenced the degree of activity observed .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The results suggested favorable interactions with amino acids in target enzymes, supporting their potential as effective inhibitors .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems effectively. Its dual action as both an antimicrobial and anticancer agent makes it a versatile candidate for further investigation .

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